![molecular formula C15H10ClF3N2O4 B12501458 1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501458.png)
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that features a trifluoromethyl group, a chloro group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl acetoacetate under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Trifluoromethylated derivatives: Compounds with similar trifluoromethyl groups that exhibit comparable chemical properties.
Uniqueness
1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10ClF3N2O4 |
|---|---|
Molecular Weight |
374.70 g/mol |
IUPAC Name |
1-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClF3N2O4/c16-10-3-2-9(15(17,18)19)5-11(10)20-12(22)7-21-6-8(14(24)25)1-4-13(21)23/h1-6H,7H2,(H,20,22)(H,24,25) |
InChI Key |
SZGOSUUGLLQFQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=CC2=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


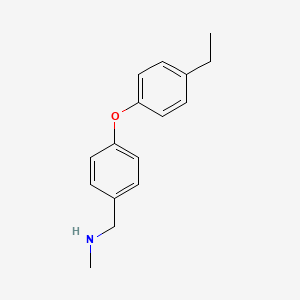
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)
![2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B12501387.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
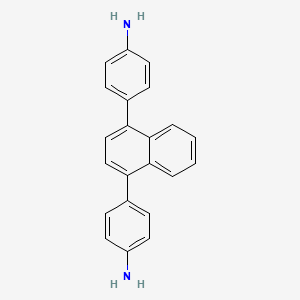
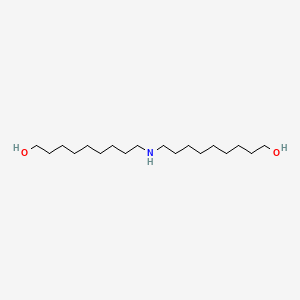
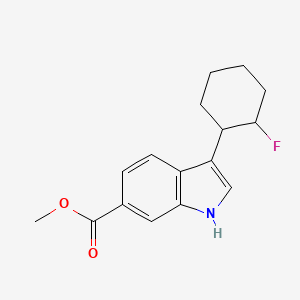
![2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12501434.png)
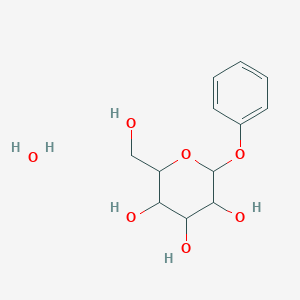
![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501448.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B12501454.png)
